molecular formula C9H12N2O4S2 B13527542 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B13527542
M. Wt: 276.3 g/mol
InChI Key: RHSCWXOFXWTQSM-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a chemical compound with a unique structure that includes a thiazolidine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a thiazolidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The sulfonamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring may also play a role in the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-3-methylbenzoic acid
  • 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
  • 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid

Uniqueness

4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is unique due to its specific combination of a thiazolidine ring and a sulfonamide group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O4S2

Molecular Weight

276.3 g/mol

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H12N2O4S2/c10-17(14,15)9-4-2-8(3-5-9)11-6-1-7-16(11,12)13/h2-5H,1,6-7H2,(H2,10,14,15)

InChI Key

RHSCWXOFXWTQSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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